4-(3-Hydroxyphenyl)pyrrolidin-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

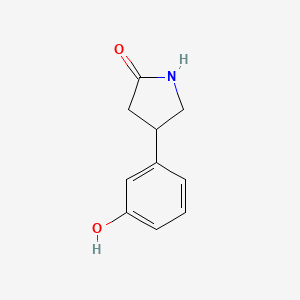

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H11NO2 |

|---|---|

Peso molecular |

177.2 g/mol |

Nombre IUPAC |

4-(3-hydroxyphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H11NO2/c12-9-3-1-2-7(4-9)8-5-10(13)11-6-8/h1-4,8,12H,5-6H2,(H,11,13) |

Clave InChI |

DOSDNEYPPVONJR-UHFFFAOYSA-N |

SMILES canónico |

C1C(CNC1=O)C2=CC(=CC=C2)O |

Origen del producto |

United States |

The Significance of the Pyrrolidin 2 One Core in Bioactive Molecules

The pyrrolidin-2-one, or γ-lactam, ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. researchgate.netfrontiersin.org This five-membered nitrogen-containing heterocycle is a core component of numerous natural products, pharmaceuticals, and synthetic compounds with diverse pharmacological activities. researchgate.netnih.govnih.gov Its prevalence is underscored by its appearance in 37 drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The structural features of the pyrrolidin-2-one core contribute significantly to its utility in drug design. The sp³-hybridized carbon atoms allow for a three-dimensional exploration of pharmacophore space, a crucial aspect for achieving target selectivity and potency. nih.govresearchgate.net This non-planar ring structure, which undergoes "pseudorotation," provides a level of conformational flexibility that can be advantageous for binding to biological targets. nih.govresearchgate.net Furthermore, the presence of a lactam functionality offers sites for hydrogen bonding and potential for various chemical modifications, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

The versatility of the pyrrolidin-2-one nucleus is demonstrated by its incorporation into drugs with a wide range of therapeutic applications. Notable examples include:

Nootropics: The racetam class of drugs, such as Piracetam and Aniracetam, feature a pyrrolidin-2-one core and are used to enhance cognitive function. mdpi.comresearchgate.net

Anticonvulsants: Levetiracetam, a widely prescribed anti-epileptic drug, is a prominent example of a pyrrolidin-2-one derivative. mdpi.com

Antibacterial agents: Certain antibiotics incorporate this scaffold, highlighting its role in combating infectious diseases. frontiersin.orgnih.gov

Anticancer agents: The pyrrolidin-2-one moiety has been a focus in the development of novel anticancer compounds. researchgate.net

The continued interest in this scaffold stems from its proven success in yielding clinically effective drugs and its adaptability for creating diverse chemical libraries for drug discovery. frontiersin.orgnih.gov

The Role of the Hydroxyphenyl Moiety in Pharmaceutical Design

The hydroxyphenyl group, a phenyl ring substituted with a hydroxyl (-OH) group, is another fundamental component in the design of pharmaceuticals. chemicalbull.com Its significance lies in its ability to engage in key molecular interactions that are critical for a drug's biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to protein targets such as enzymes and receptors. stereoelectronics.orgresearchgate.net

This functional group is a common feature in many natural and synthetic bioactive molecules. chemicalbull.comresearchgate.net For instance, the amino acid tyrosine contains a 4-hydroxyphenyl group and is a building block for crucial biomolecules like dopamine (B1211576) and thyroid hormones. ontosight.ai In drug design, the hydroxyphenyl moiety is often considered a key pharmacophore, a part of a molecular structure that is responsible for a drug's pharmacological activity.

The introduction of a hydroxyl group can significantly impact a molecule's properties:

Solubility: The polar nature of the hydroxyl group generally increases the water solubility of a compound, which can be crucial for its absorption and distribution in the body. dntb.gov.ua

Metabolism: The hydroxyphenyl group can be a site for metabolic transformations, influencing the drug's duration of action and elimination. dntb.gov.ua

Binding Affinity: As mentioned, the ability to form hydrogen bonds often leads to enhanced binding affinity and selectivity for the target protein. stereoelectronics.orgresearchgate.net

The strategic placement of a hydroxyphenyl group within a drug molecule is a common tactic in medicinal chemistry to optimize its efficacy and pharmacokinetic profile. nih.govhyphadiscovery.com

Preclinical Pharmacological Investigations of 4 3 Hydroxyphenyl Pyrrolidin 2 One and Derivatives

In Vitro Biological Activity Assessments

In vitro studies are crucial for the initial characterization of a compound's biological activity. These laboratory-based experiments provide foundational knowledge about a substance's interaction with biological targets and its effects on cells.

Receptor Functional Assays and Ligand Binding Studies

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a receptor. nih.gov These assays, often using radioligands, help in identifying and characterizing the interaction between a compound and its potential molecular targets. nih.govsigmaaldrich.com The data from these studies are instrumental in understanding the mechanism of action of new chemical entities. nih.gov

Derivatives of pyrrolidin-2-one have been shown to bind to α1-adrenergic receptors. nih.gov In a study involving various heterocyclic small molecules, 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones were identified as isoform-selective inhibitors of PKC-ζ enzymatic activity. nih.gov The main anchoring point for the interaction of N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4) with several aminergic G protein-coupled receptors (GPCRs) is the conserved Asp 3.32, which forms an electrostatic interaction with the ligand's protonatable nitrogen atom. nih.gov

A structure-activity relationship program based on ifenprodil, an antihypertensive agent with N-methyl-D-aspartate (NMDA) antagonist activity, led to the identification of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent and selective NMDA antagonist. nih.gov This compound demonstrated potent protection of cultured hippocampal neurons from glutamate (B1630785) toxicity. nih.gov

| Compound/Derivative | Receptor/Target | Finding |

| Pyrrolidin-2-one derivatives | α1-adrenergic receptor | Strong binding affinity. nih.gov |

| 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones | Protein Kinase C-ζ (PKC-ζ) | Isoform-selective inhibitors. nih.gov |

| D2AAK4 | Aminergic GPCRs (Dopamine D1, D2, D3; Serotonin 5-HT2A, 5-HT7) | Interacts via an electrostatic interaction with the conserved Asp 3.32. nih.gov |

| (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol | N-methyl-D-aspartate (NMDA) receptor | Potent and selective antagonist. nih.gov |

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

The evaluation of a compound's effect on cancer cell lines is a critical step in cancer drug discovery. These studies assess the ability of a compound to inhibit cell growth (antiproliferative activity) or to cause cell death (cytotoxicity).

Preussin (B1679086), a hydroxylpyrrolidine derivative, has demonstrated cytotoxic and antiproliferative effects in breast cancer cell lines, including MCF7, SKBR3, and MDA-MB-231, in both 2D and 3D cultures. mdpi.com Morphological studies of cells exposed to preussin revealed cell death, which was confirmed by caspase-3 immunostaining. mdpi.com

In a study of halogenated pyrrolo[3,2-d]pyrimidines, compounds 1 and 2 showed antiproliferative activities against four different cancer cell lines. nih.gov Compound 1 induced cell accumulation at the G2/M stage, while compound 2 robustly induced apoptosis along with G2/M cell cycle arrest in triple-negative breast cancer MDA-MB-231 cells. nih.gov

The antiproliferative activity of N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine was evaluated in murine leukemia cell lines L1210 and P388, showing potent activity. nih.gov This compound did not appear to cause DNA strand breaks at the tested concentrations. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |

| Preussin | MCF7, SKBR3, MDA-MB-231 (Breast cancer) | Cytotoxic and antiproliferative effects; induced cell death via caspase-3 activation. mdpi.com |

| Halogenated pyrrolo[3,2-d]pyrimidines (Compound 1) | MDA-MB-231 (Triple-negative breast cancer) | Antiproliferative activity; induced G2/M cell cycle arrest. nih.gov |

| Halogenated pyrrolo[3,2-d]pyrimidines (Compound 2) | MDA-MB-231 (Triple-negative breast cancer) | Antiproliferative activity; induced apoptosis and G2/M cell cycle arrest. nih.gov |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | L1210, P388 (Murine leukemia) | Potent antiproliferative and cytocidal activity. nih.gov |

Studies on Reactive Metabolite Formation and DNA Adducts

Understanding the metabolic fate of a compound is crucial, particularly the formation of reactive metabolites that can bind to cellular macromolecules like DNA, forming DNA adducts. Such adducts can be implicated in genotoxicity and carcinogenicity.

Pyrrolizidine alkaloids, after metabolic activation, can form secondary pyrrolic metabolites that are reactive towards DNA and can form DHP-DNA adducts. nih.gov These adducts are associated with the initiation of liver tumors. nih.gov Studies have shown that multiple activation pathways are involved in the production of these DNA adducts. nih.gov

In a study on the metabolism of N²-(4-hydroxyphenyl)guanine (N2HPG), a DNA adduct formed from the benzene (B151609) metabolite p-benzoquinone, it was found that N2HPG is extensively metabolized in rats. nih.gov The metabolites include an oxidized form, N2-(4-hydroxyphenyl)-8-oxoguanine (N2HPOG), as well as glucuronide and sulfate (B86663) conjugates of both N2HPG and N2HPOG. nih.gov

In Vivo Studies in Preclinical Animal Models

In vivo studies in animal models are essential for evaluating the systemic effects of a compound and its potential therapeutic efficacy and safety before human trials. youtube.comnih.gov These studies provide insights into how a compound behaves in a complex biological system. researchgate.net

Evaluation of Central Nervous System Effects, e.g., Antidepressant-like Activities

The central nervous system (CNS) is a key target for many pharmacological agents. Preclinical models are used to assess a compound's potential to treat neurological and psychiatric disorders.

Derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized and shown to possess potent analgesic activity, superior to that of acetylsalicylic acid in two different animal models. nih.gov Most of these compounds also significantly suppressed spontaneous locomotor activity in mice. nih.gov

The compound D2AAK4, a multi-target ligand of aminergic GPCRs, has been investigated for its potential as an antipsychotic. nih.gov In vivo studies would be the next step to confirm the therapeutic potential suggested by its in vitro profile.

Cardiovascular System Modulation, e.g., Antiarrhythmic and Hypotensive Effects

The cardiovascular system is another important area of pharmacological investigation. Animal models are used to study a compound's effects on heart rhythm, blood pressure, and other cardiovascular parameters.

Pyrrolidin-2-one derivatives, specifically S-61 and S-73, have demonstrated potent antiarrhythmic properties. nih.gov These compounds showed therapeutic antiarrhythmic activity in an adrenaline-induced arrhythmia model in rats, diminishing heart rhythm irregularities. nih.gov They did not, however, show effects in calcium chloride- or aconitine-induced arrhythmia models. nih.gov Furthermore, these derivatives were found to decrease blood pressure in rodents, an effect that appears to be linked to their α1-adrenolytic properties. nih.gov

The racemic mixture of 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(R,S)) and its S-enantiomer significantly decreased both systolic and diastolic blood pressure and possessed antiarrhythmic activity. nih.gov The S-enantiomer exhibited the greatest effect, while the R-enantiomer was inactive, suggesting that the cardiovascular effects of these compounds are related to their adrenolytic properties. nih.gov

| Compound/Derivative | Animal Model | Observed Effect |

| Pyrrolidin-2-one derivatives (S-61, S-73) | Rats (adrenaline-induced arrhythmia) | Therapeutic antiarrhythmic activity. nih.gov |

| Pyrrolidin-2-one derivatives (S-61, S-73) | Rodents | Decreased blood pressure. nih.gov |

| 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(R,S)) and its S-enantiomer | Not specified | Decreased systolic and diastolic blood pressure; antiarrhythmic activity. nih.gov |

Antitumor Efficacy in Animal Xenograft Models

Despite the interest in the pyrrolidin-2-one scaffold in medicinal chemistry, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific data on the in vivo antitumor efficacy of 4-(3-Hydroxyphenyl)pyrrolidin-2-one or its direct derivatives in animal xenograft models.

While research has been conducted on other compounds containing a pyrrolidin-2-one moiety, the direct evaluation of this compound in established cancer xenograft models has not been reported in the accessible literature. For instance, studies on diphenylamine-pyrrolidin-2-one-hydrazone derivatives have shown cytotoxic activity against various cancer cell lines in vitro, but in vivo xenograft data for these specific compounds were not provided. nih.gov Similarly, research on 3-(4-hydroxyphenyl)indoline-2-ones, a different scaffold, has demonstrated antitumor activity in preclinical models, but these findings are not directly applicable to the this compound structure. nih.govillinois.edu

The absence of such data precludes a detailed discussion and the creation of data tables regarding tumor growth inhibition, survival analysis, or other relevant in vivo efficacy endpoints for the specified compound. Further preclinical research would be necessary to determine if this compound possesses antitumor activity in a living organism.

Methodological Considerations in Animal Model Selection for Pyrrolidin-2-one Research

The selection of an appropriate animal model is a critical step in the preclinical evaluation of any potential therapeutic agent, including those from the pyrrolidin-2-one class of compounds. The primary goal is to utilize a model that can most accurately predict the compound's effects in humans.

A fundamental consideration is the choice between different types of xenograft models. Cell line-derived xenografts (CDX), where human cancer cell lines are implanted into immunodeficient mice, are a common starting point due to their reproducibility and the ability to use well-characterized cell lines. researchgate.net Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue directly from a patient into a mouse, are gaining prominence as they are thought to better recapitulate the heterogeneity and microenvironment of human tumors. nih.gov For a novel pyrrolidin-2-one derivative, initial screening might be performed in a panel of CDX models representing various tumor types to identify potential areas of efficacy.

The specific strain of immunodeficient mouse is another important factor. Strains such as nude (athymic), SCID (severe combined immunodeficiency), or NSG (NOD scid gamma) mice are frequently used, with the choice depending on the tumor cell line's engraftment requirements and the desire to study interactions with components of the immune system. nih.gov

Furthermore, the site of tumor implantation—subcutaneous versus orthotopic—can significantly influence tumor growth and response to therapy. Orthotopic models, where the tumor is implanted in the corresponding organ of origin, can provide a more clinically relevant environment for assessing not only primary tumor growth but also metastasis. researchgate.net

For pyrrolidin-2-one derivatives that may have novel mechanisms of action, it is also crucial to consider the molecular characteristics of the selected cancer models. For example, if a compound is hypothesized to target a specific signaling pathway, it would be logical to select cell lines or PDX models with known alterations in that pathway to assess target engagement and downstream effects.

Finally, the translation of findings from animal models to the clinical setting is a significant challenge in oncology drug development. researchgate.net While xenograft models are indispensable tools, interspecies differences in drug metabolism and physiology can impact the predictive value of these studies. nih.gov Therefore, careful consideration of these methodological aspects is paramount to obtaining meaningful and translatable preclinical data for pyrrolidin-2-one-based anticancer drug candidates.

Structure Activity Relationship Sar Studies on 4 3 Hydroxyphenyl Pyrrolidin 2 One Analogues

Influence of Pyrrolidin-2-one Ring Substituents on Biological Profile

The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, and its substitution pattern significantly modulates the biological activity of its derivatives. While direct SAR studies on 4-(3-Hydroxyphenyl)pyrrolidin-2-one are not extensively documented, research on analogous structures provides valuable insights.

The nitrogen atom of the pyrrolidin-2-one ring is also a key position for modification. Its basicity and nucleophilicity make it a common site for introducing various substituents to explore the chemical space around the core structure. nih.gov

The carbonyl group within the lactam ring is another critical feature. In a study of N-aryl acetamide (B32628) analogues with antimalarial activity, the carbonyl group on the lactam was found to be essential for the observed antiparasitic effects, highlighting its importance in target binding.

Table 1: Effect of Pyrrolidin-2-one Ring Substitutions on Biological Activity (General Findings from Analogous Scaffolds)

| Position of Substitution | General Influence on Activity | Reference |

|---|---|---|

| C4-Position | Affects ring puckering, influencing molecular conformation. | nih.gov |

| C5-Position | Can alter potency and selectivity. | nih.gov |

| N1-Position | A common site for modification to modulate properties. | nih.gov |

| C2-Carbonyl | Often essential for biological activity. |

Impact of Hydroxyphenyl Moiety Position and Substitution Patterns

The position of the hydroxyl group on the phenyl ring and the presence of other substituents are determining factors for the biological activity of 4-phenylpyrrolidin-2-one analogues. The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a crucial role in the interaction with biological targets.

Studies on related compounds underscore the importance of the hydroxyl group's placement. For example, in a series of N-(omega-phenylalkyl)-substituted piperidine (B6355638) and pyrrolidine (B122466) derivatives, a 4-hydroxyphenyl group at the 4-position of the heterocyclic ring was found to be a key feature for high-potency antagonism at the NR1A/2B subtype of the NMDA receptor. nih.gov The O-methylated version of this compound, which lacks the phenolic hydroxyl group, exhibited significantly lower potency, confirming the importance of this functional group. nih.gov In another study on pyrrolidin-2-one derivatives with adrenolytic properties, a compound featuring a (2-hydroxyphenyl)piperazin-1-yl moiety demonstrated excellent antiarrhythmic activity, suggesting that the ortho-position of the hydroxyl group can also lead to potent compounds. researchgate.net

The introduction of other substituents onto the phenyl ring further modulates activity. In a series of pyrazolo[1,5-a]quinazolin-5(4H)-ones, the nature of the substituent on a phenyl ring significantly impacted inhibitory activity. nih.gov For instance, 3-sulfonamidephenyl or 3-pyridyl groups induced more robust inhibition compared to unsubstituted phenyl or 4-methoxyphenyl (B3050149) groups. nih.gov Conversely, multiply substituted phenyl rings, such as 3,4-difluoro or 3,5-dimethoxy, resulted in compounds with diminished activity. nih.gov

Table 2: Influence of Hydroxyphenyl Moiety Modifications on Biological Activity

| Modification | Effect on Activity | Compound Class Context | Reference |

|---|---|---|---|

| 4-Hydroxy Group | Essential for high potency | NMDA Receptor Antagonists | nih.gov |

| O-Methylation of 4-OH | Drastic reduction in potency | NMDA Receptor Antagonists | nih.gov |

| 2-Hydroxy Group | Associated with potent activity | Antiarrhythmic Agents | researchgate.net |

| 3-Sulfonamidephenyl | Increased inhibitory activity | mGlu2/mGlu3 NAMs | nih.gov |

| 3,4-Difluorophenyl | Attenuated potency | mGlu2/mGlu3 NAMs | nih.gov |

Role of Stereochemistry in Pharmacological Activity

Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological macromolecules like enzymes and receptors. nih.gov For analogues of this compound, the stereocenter at the C4 position of the pyrrolidin-2-one ring can lead to enantiomers with distinct biological profiles.

The differential activity of enantiomers is a well-established phenomenon. For example, in the case of pyrovalerone analogues, which feature a substituted pyrrolidine ring, the dopamine (B1211576) transporter (DAT) inhibitory potency of the racemic mixture was found to reside entirely with the (2S)-enantiomer. nih.gov This highlights that one enantiomer can be significantly more active than the other.

Similarly, studies on the natural product 3-Br-acivicin and its synthetic isomers revealed that only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity. nih.gov This pronounced stereoselectivity was suggested to be due to a stereoselective uptake mechanism, as it was observed across different derivatives. nih.gov

The relative orientation of substituents on the pyrrolidin-2-one ring (cis vs. trans) is also critical. In a series of pyrrolidine-based dual agonists for PPARα/γ, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov This demonstrates that the spatial relationship between different parts of the molecule is crucial for effective interaction with the target.

Table 3: Examples of Stereochemical Influence in Pyrrolidine-Containing Compounds

| Compound Class | Stereochemical Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Pyrovalerone Analogues | (2S)-enantiomer | Solely responsible for DAT inhibitory potency. | nih.gov |

| 3-Br-acivicin Isomers | (5S, αS) configuration | Showed significant antiplasmodial activity. | nih.gov |

| PPARα/γ Dual Agonists | Cis-configuration at C3/C4 | Preferred for optimal activity over trans. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While a specific QSAR model for this compound was not found, studies on related pyrrolidin-2-one derivatives illustrate the application and utility of this approach. These models provide predictive equations that can guide the design of new, more potent analogues.

Both 2D- and 3D-QSAR studies have been conducted on various series of pyrrolidin-2-one derivatives. For example, a 2D-QSAR analysis was performed on N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO). imist.maresearchgate.net This type of study uses descriptors calculated from the 2D structure of the molecules.

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied. A CoMFA model was established for a series of N-phenyl pyrrolidin-2-one and N-phenyl-1H-pyrrol-2-one PPO inhibitors, yielding a model with a high conventional correlation coefficient (r² = 0.980) and a reasonable cross-validated coefficient (q² = 0.518). nih.gov Such models help to visualize the favorable and unfavorable steric and electrostatic fields around the molecules, providing a 3D map for guiding structural modifications. nih.gov

In another study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, a QSAR model was developed that explained up to 91% of the variance in activity. nih.gov The statistical validation of these models is crucial for ensuring their predictive power. Common validation metrics include the leave-one-out cross-validation coefficient (Q² or q²), the correlation coefficient (R² or r²), and validation using an external test set of compounds. A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com

Table 4: QSAR Studies on Pyrrolidin-2-one Analogues

| Compound Series | QSAR Method | Key Findings and Validation | Reference |

|---|---|---|---|

| N-phenyl pyrrolidin-2-ones | 3D-QSAR (CoMFA) | Established a predictive model with r² = 0.980 and q² = 0.518. | nih.gov |

| 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-ones | QSAR | Model explained 91% of variance in antiarrhythmic activity. | nih.gov |

| N-phenylpyrrolidin-2-ones | 2D-QSAR | Relationship established between structure and PPO inhibitory activity. | imist.maresearchgate.net |

| Pyridin-2-one inhibitors | 3D-QSAR (CoMFA/CoMSIA) | Developed models with good predictive ability (q² > 0.7). | mdpi.com |

Computational and Theoretical Investigations of 4 3 Hydroxyphenyl Pyrrolidin 2 One Chemistry and Biology

Molecular Modeling and Conformational Analysis

Molecular modeling is the foundational step in the computational analysis of a compound, providing insights into its three-dimensional structure and flexibility. For 4-(3-Hydroxyphenyl)pyrrolidin-2-one, this involves generating a 3D model and exploring its possible shapes, or conformations. The molecule's structure is not rigid; the bond between the phenyl and pyrrolidinone rings can rotate, and the five-membered pyrrolidinone ring itself can pucker in various ways.

Conformational analysis aims to identify the most stable, low-energy conformations that the molecule is likely to adopt under physiological conditions. This is crucial because a molecule's shape dictates how it can interact with a protein's binding site. Techniques such as molecular mechanics force fields are employed to calculate the potential energy of thousands of different conformations.

In related research on pyrrolidinone-containing compounds, these analyses have been essential. For instance, modeling studies on pyrrolo[2,3-d]pyrimidines were used to simulate their fit into the Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFR-TK), guiding the synthesis of compounds with potential antitumor activity. nih.gov Similarly, a detailed analysis of the crystal structure of a related chalcone, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, revealed a planar molecular conformation consolidated by specific intermolecular hydrogen bonds, highlighting how molecular shape influences crystal packing. nih.gov For this compound, understanding its preferred 3D arrangement is the gateway to predicting its biological function.

Quantum Chemical Calculations of Molecular Descriptors

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure. These methods are used to calculate a variety of molecular descriptors that quantify the reactivity and physicochemical properties of this compound.

These descriptors help predict how the molecule will behave in a chemical or biological environment. For example, the distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, can identify regions of the molecule that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) or electron-poor (positive potential, likely to act as hydrogen bond donors). rasayanjournal.co.in

Key quantum chemical descriptors and their significance are outlined in the table below.

| Descriptor | Significance |

| HOMO (Highest Occupied Molecular Orbital) Energy | Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor. rasayanjournal.co.in |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. rasayanjournal.co.in |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

| Chemical Potential (μ) | Describes the tendency of electrons to escape from a system. It influences how charge is transferred during a reaction. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. A higher index indicates a stronger electrophile. |

This table outlines key quantum chemical descriptors and their general significance in molecular analysis.

Studies on similar phenolic compounds, like raspberry ketone, have used these calculations to determine properties such as enthalpy of formation, pKa, and reactivity patterns, showing a propensity for nucleophilic attack at specific carbons. nih.gov For this compound, these descriptors would be instrumental in predicting its metabolic stability and sites of potential reaction.

Pharmacophore Development and Virtual Screening

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to bind to a specific biological target. mdpi.comresearchgate.net For this compound, a pharmacophore model could be developed based on its structure or on the known binding site of a target protein.

This model acts as a 3D search query for virtual screening, a computational technique used to search large databases of chemical compounds to identify those that match the pharmacophore model. nih.gov This process can efficiently filter millions of molecules to find a smaller, manageable set of potential "hits" for further testing.

In studies on similar scaffolds, this approach has proven highly effective. For example, a multi-step virtual screening protocol was used to identify 3-hydroxy-3-pyrrolin-2-one derivatives as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs. nih.gov The process involved:

Ligand-based shape alignment to find molecules with a similar shape to a known inhibitor.

Molecular docking to predict how the selected molecules would bind to the target protein.

Qualitative analysis of the binding poses to select the most promising candidates for biological testing. nih.gov

This workflow successfully identified new inhibitors, demonstrating the power of virtual screening to discover novel bioactive compounds. nih.gov

Predictive Modeling of Biological Activities (e.g., using PASS software)

Predictive modeling tools estimate the likely biological activities of a compound based solely on its chemical structure. One widely used tool is the Prediction of Activity Spectra for Substances (PASS) software. PASS compares the structure of a query molecule against a massive training set of known biologically active compounds and predicts a spectrum of potential pharmacological effects, mechanisms of action, and even toxicities. way2drug.com

The output from PASS is given as a pair of probabilities for each activity:

Pa (Probability to be active): The likelihood that the compound possesses the given activity.

Pi (Probability to be inactive): The likelihood that the compound does not possess the given activity.

A typical interpretation is that compounds with Pa > 0.7 are very likely to exhibit that activity experimentally. way2drug.com If Pa is between 0.5 and 0.7, the compound is likely to be active, but the probability is lower. way2drug.com

The table below provides an illustrative example of what a PASS prediction might look like for a hypothetical compound.

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |

| Nootropic | 0.655 | 0.008 |

| Anticonvulsant | 0.580 | 0.021 |

| Neuroprotective | 0.550 | 0.035 |

| CYP2D6 Inhibitor | 0.490 | 0.040 |

| Anxiolytic | 0.420 | 0.095 |

This table is a hypothetical representation of a PASS prediction output, showing potential activities and their corresponding probabilities.

Researchers have used PASS to successfully guide the synthesis and testing of new compounds, confirming predicted activities such as vasorelaxant, antimicrobial, and farnesyltransferase inhibitory effects in laboratory experiments. way2drug.com For this compound, a PASS analysis would provide a valuable, broad-spectrum overview of its potential biological roles, helping to prioritize which activities to investigate experimentally. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net The goal is to find the binding mode with the lowest energy, which is presumed to be the most stable and representative of the actual interaction.

The process involves placing the ligand in the protein's active site and evaluating many possible poses, scoring each based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. researchgate.net This technique is essential for:

Validating hits from virtual screening: Confirming that a potential inhibitor can physically fit into the target's active site.

Understanding the structural basis of inhibition: Identifying the key amino acid residues that the ligand interacts with.

Guiding lead optimization: Suggesting chemical modifications to the ligand to improve its binding affinity.

For instance, docking studies on inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) revealed that crucial interactions with specific phenylalanine, histidine, and glutamate (B1630785) residues in the active site were key for activity. mdpi.comnih.gov In another study, docking simulations of a pyrrolidinone analog into COX and LOX enzymes helped rationalize its anti-inflammatory activity and identified it as a potential dual inhibitor. researchgate.net

For this compound, docking it into various potential targets (e.g., those suggested by PASS) would generate a detailed picture of its binding interactions, as illustrated in the hypothetical table below.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Enzyme X | Tyr234, Ser150 | Hydrogen Bond with hydroxyl group |

| Phe350 | Pi-Pi Stacking with phenyl ring | |

| Leu152, Val230 | Hydrophobic interaction with pyrrolidinone ring | |

| Receptor Y | Asp112 | Hydrogen Bond with amide N-H |

| Arg290 | Salt bridge with phenolic oxygen |

This table provides a hypothetical example of the kind of detailed interaction data that can be obtained from a molecular docking simulation.

These simulations, often refined with more computationally intensive methods like molecular dynamics (MD), provide a dynamic view of the ligand-protein complex, further validating the stability of the predicted binding mode. mdpi.com

Q & A

Q. Table 1: Comparative Synthesis Routes

| Precursor | Halide | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 2-Pyrrolidinone | 4-Fluoroiodobenzene | Pd(OAc)₂/Xantphos | 85% | |

| 2-Pyrrolidinone | 4-Bromofluorobenzene | Pd(OAc)₂/Xantphos | 59% |

Advanced: How can mechanistic studies elucidate the pharmacological activity of this compound derivatives?

Methodological Answer:

Mechanistic research on pyrrolidin-2-one derivatives often combines in vitro receptor-binding assays, molecular docking, and in vivo efficacy studies. For instance, antiarrhythmic pyrrolidin-2-one derivatives (e.g., S-61 and S-73) were evaluated via:

- α₁-Adrenergic receptor assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]prazosin) to quantify IC₅₀ values .

- Electrophysiological models : Langendorff-perfused hearts to assess action potential duration and arrhythmia suppression .

- Structure-activity relationship (SAR) analysis : Modifications to the phenyl or piperazine moieties correlate with target affinity and selectivity.

Key Insight : Hydroxyl groups (as in 4-(3-Hydroxyphenyl)) may enhance hydrogen bonding with receptor residues, improving binding kinetics.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the hydroxyl proton in this compound appears as a singlet at δ 5.2–5.5 ppm.

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. SHELX software is widely used for refining crystal structures .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₁NO₂ requires m/z 193.0739).

Advanced: How can isotopic labeling (e.g., ¹¹C or ¹⁸F) enable in vivo tracking of pyrrolidin-2-one derivatives?

Methodological Answer:

Radiolabeled analogs, such as [¹¹C]UCB-J (a pyrrolidin-2-one-based PET tracer), are synthesized via:

- Precursor design : Introduction of a trifluoroborate group for rapid ¹¹C-methylation .

- Quality control : HPLC purification ensures radiochemical purity >95%, while autoradiography validates target engagement (e.g., synaptic vesicle glycoprotein 2A in neural tissues) .

Application : ¹⁸F-labeled derivatives (e.g., ¹⁸F-SynVesT-1) image synaptic density in neurodegenerative diseases .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration.

Advanced: How can researchers resolve contradictions in reported synthetic yields or biological data?

Methodological Answer:

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst lot variability).

- Data triangulation : Cross-reference XRD, NMR, and HPLC results to confirm compound identity .

- Meta-analysis : Compare biological assays (e.g., IC₅₀ values) across studies using standardized protocols (e.g., OECD guidelines).

Example : Discrepancies in pyrrolidin-2-one antiarrhythmic efficacy may arise from differences in animal models (e.g., rats vs. guinea pigs) or dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.